molecular formula C10H15ClN2O B2788570 N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 631862-75-4

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine

Cat. No.: B2788570
CAS No.: 631862-75-4
M. Wt: 214.69
InChI Key: OQTYBJCISJYPPM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 2-amino-4-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbon of 2-chloroethylamine, resulting in the formation of the desired product .

Chemical Reactions Analysis

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine is primarily used in proteomics research as a specialty reagent . Its applications extend to various fields, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in proteomics, it may interact with proteins to facilitate their identification and characterization .

Properties

IUPAC Name

5-chloro-2-[2-(dimethylamino)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTYBJCISJYPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-Amino-4-chloro-phenol (1.43 g, 10 mmoles, 1 eq) and potassium carbonate (6.9 g, 50 mmoles, 5 eq) in acetone (25 ml) was added in one portion (2-Chloro-ethyl)-dimethyl-amine hydrochloride (2.16 g, 15 mmoles, 1.5 eq). The reaction mixture was refluxed under Nitrogen for 6 hours at which time the suspension was filtered and the solid washed with acetone. The combined filtrate was concentrated under vacuum and purified by flash chromatography (EtOAc/MeOH/NEt3: 87/9/3) to afford a beige solid (1.6 g, yield=72%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
Yield
72%

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